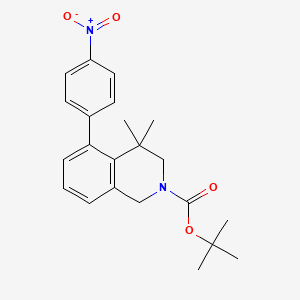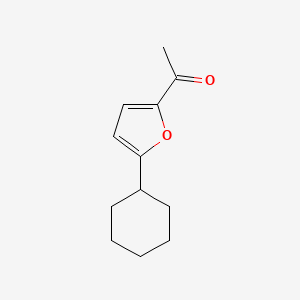
(5-methoxy-3,4-dihydro-2H-chromen-2-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-methoxy-3,4-dihydro-2H-chromen-2-yl)methanamine is a chemical compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a methoxy group at the 5-position and a methanamine group at the 2-position of the chromene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-methoxy-3,4-dihydro-2H-chromen-2-yl)methanamine typically involves the following steps:
Formation of the Chromene Ring: The chromene ring can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Amination: The methanamine group can be introduced through reductive amination of the corresponding aldehyde or ketone using reagents like sodium cyanoborohydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
(5-methoxy-3,4-dihydro-2H-chromen-2-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The methoxy and methanamine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like halides or amines can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
(5-methoxy-3,4-dihydro-2H-chromen-2-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (5-methoxy-3,4-dihydro-2H-chromen-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The methoxy and methanamine groups play crucial roles in its binding to target proteins or enzymes, leading to modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-methoxy-2H-chromen-2-yl)methanamine: Lacks the dihydro group, which may affect its biological activity.
(5-methoxy-3,4-dihydro-2H-chromen-2-yl)ethanamine: Has an ethyl group instead of a methyl group, which can influence its chemical properties.
Uniqueness
(5-methoxy-3,4-dihydro-2H-chromen-2-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxy and methanamine groups makes it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C11H15NO2 |
|---|---|
Poids moléculaire |
193.24 g/mol |
Nom IUPAC |
(5-methoxy-3,4-dihydro-2H-chromen-2-yl)methanamine |
InChI |
InChI=1S/C11H15NO2/c1-13-10-3-2-4-11-9(10)6-5-8(7-12)14-11/h2-4,8H,5-7,12H2,1H3 |
Clé InChI |
XLAPFRUTQHYMHF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=C1CCC(O2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2-Chloro-5-nitrophenyl)methyl]-4-propan-2-ylpiperazine](/img/structure/B13880863.png)
![4-{Imidazo[1,2-a]pyridin-2-yl}pyridine](/img/structure/B13880865.png)
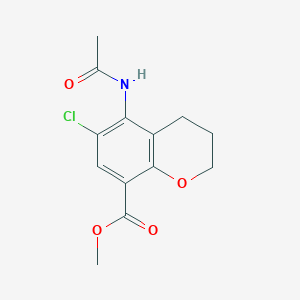

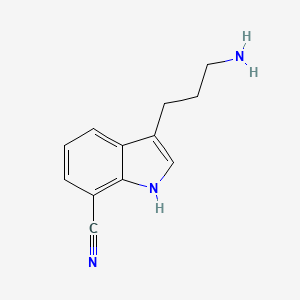
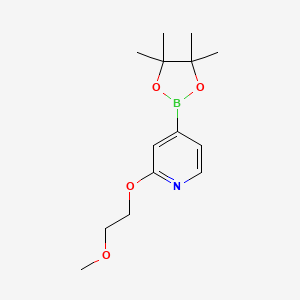
![1-[4-[5-Chloro-2-(piperazin-1-ylmethyl)phenyl]piperazin-1-yl]ethan-1-one](/img/structure/B13880888.png)



